ethyl [(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate
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Overview
Description
ethyl [(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate is a complex organic compound that features a combination of several functional groups, including pyrrolidine, triazine, and benzo[d]thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Triazine Ring: The triazine ring can be introduced by reacting cyanuric chloride with pyrrolidine under basic conditions to form 4,6-di(pyrrolidin-1-yl)-1,3,5-triazine.
Coupling Reactions: The benzo[d]thiazole core is then coupled with the triazine derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the coupled product with ethyl bromoacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrrolidine and triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl [(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(6-(4,6-dimethyl-1,3,5-triazin-2-ylamino)benzo[d]thiazol-2-ylthio)acetate: Similar structure but with methyl groups instead of pyrrolidine.
Ethyl 2-(6-(4,6-diphenyl-1,3,5-triazin-2-ylamino)benzo[d]thiazol-2-ylthio)acetate: Similar structure but with phenyl groups instead of pyrrolidine.
Uniqueness
ethyl [(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate is unique due to the presence of the pyrrolidine groups, which can significantly influence its chemical reactivity and biological activity. The combination of the triazine and benzo[d]thiazole rings also provides a unique scaffold for further functionalization and optimization in various applications.
Properties
Molecular Formula |
C22H27N7O2S2 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
ethyl 2-[[6-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C22H27N7O2S2/c1-2-31-18(30)14-32-22-24-16-8-7-15(13-17(16)33-22)23-19-25-20(28-9-3-4-10-28)27-21(26-19)29-11-5-6-12-29/h7-8,13H,2-6,9-12,14H2,1H3,(H,23,25,26,27) |
InChI Key |
WEYJQZZTHMPTFU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC2=C(S1)C=C(C=C2)NC3=NC(=NC(=N3)N4CCCC4)N5CCCC5 |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(S1)C=C(C=C2)NC3=NC(=NC(=N3)N4CCCC4)N5CCCC5 |
Origin of Product |
United States |
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